3-Bromo-4-chloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
3-Bromo-4-chloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by the presence of bromine, chlorine, and tosyl groups attached to the pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the reaction of hydrazine derivatives with pyrimidine derivatives under acidic or basic conditions.
Introduction of Bromine and Chlorine: The bromine and chlorine atoms are introduced through halogenation reactions. This can be done using brominating and chlorinating agents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2), respectively.
Tosylation: The final step involves the introduction of the tosyl group. This is typically achieved by reacting the intermediate compound with tosyl chloride (TsCl) in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidation reactions can be performed to introduce additional functional groups. Oxidizing agents like potassium permanganate (KMnO4) are used for this purpose.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), dimethylformamide (DMF) as solvent, and elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of dehalogenated derivatives.
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Scientific Research Applications
3-Bromo-4-chloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) involved in cancer cell proliferation.
Biological Studies: The compound is employed in studies investigating cell cycle regulation and apoptosis induction in cancer cells.
Chemical Biology: It serves as a tool compound for probing kinase signaling pathways and understanding their role in various biological processes.
Pharmaceutical Development: The compound is explored for its potential as a lead compound in the development of new anticancer drugs.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins required for cell cycle progression . This leads to cell cycle arrest and induction of apoptosis in cancer cells . The molecular targets include CDK2/cyclin A2 complex, which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the tosyl group but shares the pyrazolo[3,4-d]pyrimidine core.
4-Chloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine: Lacks the bromine atom but contains the tosyl group.
3-Bromo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine: Lacks the chlorine atom but contains the bromine and tosyl groups.
Uniqueness
3-Bromo-4-chloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both bromine and chlorine atoms along with the tosyl group. This combination of substituents enhances its potential as a kinase inhibitor by providing specific interactions with the ATP-binding site of CDKs . The presence of the tosyl group also improves the compound’s solubility and stability, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C12H8BrClN4O2S |
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Molecular Weight |
387.64 g/mol |
IUPAC Name |
3-bromo-4-chloro-1-(4-methylphenyl)sulfonylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H8BrClN4O2S/c1-7-2-4-8(5-3-7)21(19,20)18-12-9(10(13)17-18)11(14)15-6-16-12/h2-6H,1H3 |
InChI Key |
ZLTXGIFOPWAAGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C(=NC=N3)Cl)C(=N2)Br |
Origin of Product |
United States |
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